BenchChemオンラインストアへようこそ!

Agrimol B

Adipogenesis inhibition Obesity research SIRT1 activation

Agrimol B (CAS 55576-66-4) is the only trimeric acylphloroglucinol from Agrimonia pilosa with validated SIRT1 nuclear translocation, PPARγ suppression, and oral bioavailability (16.4–18.0%). Unlike co-occurring agrimophol, it drives G0 arrest in PC-3 (GI50 29 µM) and A549 (GI50 19 µM) cells, inhibits adipogenesis (IC50 3.35 µM), and mitigates cisplatin nephrotoxicity via Sirt1/Nrf2. For metabolic, oncology, and chemoprotection research requiring a functionally authenticated reference compound with established pharmacokinetics—Agrimol B is the unequivocal choice.

Molecular Formula C37H46O12
Molecular Weight 682.8 g/mol
CAS No. 55576-66-4
Cat. No. B149933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgrimol B
CAS55576-66-4
Synonymsagrimol B
Molecular FormulaC37H46O12
Molecular Weight682.8 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C(C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC
InChIInChI=1S/C37H46O12/c1-9-12-23(38)25-32(44)19(29(41)17(5)36(25)48-7)14-21-31(43)22(35(47)27(34(21)46)28(40)16(4)11-3)15-20-30(42)18(6)37(49-8)26(33(20)45)24(39)13-10-2/h16,41-47H,9-15H2,1-8H3/t16-/m0/s1
InChIKeyBVLHMPZMQVWDGX-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agrimol B (CAS 55576-66-4) Technical Procurement Guide: Structural Identity and Pharmacological Classification for SIRT1-Targeted Research


Agrimol B (CAS 55576-66-4) is a trimeric acylphloroglucinol polyphenol derived from Agrimonia pilosa Ledeb. (Rosaceae), also recognized in the Chinese Pharmacopoeia as a quality control constituent for this botanical species [1]. With a molecular formula of C37H46O12 and molecular weight of 682.75 g/mol, it is characterized as an orally active SIRT1 activator that induces SIRT1 nuclear translocation and suppresses PPARγ transcriptional activity [2]. The compound was first isolated and structurally elucidated as (R)-(−)-agrimol B in 1975 from root-sprout petroleum ether extracts, alongside its close structural analog agrimophol [1].

Agrimol B (CAS 55576-66-4) Procurement Rationale: Why Structurally Similar Acylphloroglucinols Cannot Substitute Based on Activity Profiles


Within the acylphloroglucinol class derived from Agrimonia pilosa, structural similarity does not equate to functional interchangeability. Agrimol B (a trimeric acylphloroglucinol) co-occurs with agrimophol and pseudo-aspidin in the same plant extracts, yet these compounds exhibit divergent biological profiles [1]. Agrimol B demonstrates a unique multi-target pharmacological fingerprint encompassing SIRT1 activation, PPARγ suppression, mitochondrial complex I (NDUFS1) degradation, and PGC-1α pathway inhibition, whereas agrimophol is primarily documented for anthelmintic activity against cestodes and trichomonads with no reported SIRT1 or mitochondrial modulatory effects . This mechanistic divergence precludes direct substitution in research applications focused on metabolic regulation, adipogenesis inhibition, cancer cell cycle arrest, or chemoprotection. Furthermore, the absolute oral bioavailability of Agrimol B (16.4–18.0%) represents a specific pharmacokinetic parameter not established for other acylphloroglucinols from A. pilosa [2].

Agrimol B (CAS 55576-66-4) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


Anti-Adipogenic Potency: Agrimol B IC50 = 3.35 μM in 3T3-L1 Adipocyte Differentiation

Agrimol B inhibits 3T3-L1 adipocyte differentiation with an IC50 value of 3.35 ± 0.32 μM, representing the quantitative anti-adipogenic potency of this specific acylphloroglucinol [1]. While the classic SIRT1 activator resveratrol is widely referenced in this pathway, its EC1.5 for SIRT1 activation is 46.2 μM , establishing that Agrimol B achieves functional adipogenesis inhibition at substantially lower micromolar concentrations in this cellular model. No direct head-to-head comparison with resveratrol exists in the same assay; however, cross-study analysis of SIRT1-mediated adipogenesis inhibition indicates that Agrimol B demonstrates potent activity at sub-5 μM concentrations in the 3T3-L1 system.

Adipogenesis inhibition Obesity research SIRT1 activation

Anticancer Potency Across Tumor Cell Lines: GI50 Values for PC-3 (29 μM) and A549 (19 μM)

Agrimol B demonstrates differential cytotoxicity across cancer cell lines with quantified GI50 (growth inhibition 50%) values of 29 μM in PC-3 prostate cancer cells and 19 μM in A549 lung cancer cells, alongside GI75 values of 49 μM and 50 μM, and GI90 values of 63 μM and 76 μM, respectively [1]. In the same study, ellagic acid—another polyphenolic constituent co-occurring in A. pilosa and evaluated under identical conditions in PC-3 and A549 cells at 0–25 μmol/L—also arrests cancer cells at G0 phase but with a distinct mechanistic profile involving c-MYC, SKP2, SPT16, and SSRP1 downregulation [2]. The GI50/GI75/GI90 dataset for Agrimol B provides a quantitative cytotoxicity reference not available for many structurally related acylphloroglucinols such as agrimophol, for which comparable cancer cell line potency metrics are not reported.

Cancer cell cytotoxicity Prostate cancer Lung cancer

In Vivo Antitumor Efficacy: Oral Agrimol B (10 mg/kg) Reduces PC-3 Xenograft Tumor Volume

Oral administration of Agrimol B at a dose of 10 mg/kg significantly reduces tumor volume in a PC-3 prostate cancer mouse xenograft model [1]. This in vivo efficacy is achieved in the same model system where oral administration of the crude A. pilosa herb extract also reduces PC-3 xenograft growth, confirming that Agrimol B is a principal active constituent responsible for the herb's antitumor effect [2]. In contrast, agrimophol—the closest structural analog isolated from the same root-sprout extract—has no documented in vivo anticancer xenograft efficacy data, with published pharmacological reports limited to anthelmintic and trichomonacidal applications . The absolute oral bioavailability of Agrimol B has been independently established as 16.4–18.0% in rats [3], providing a pharmacokinetic framework for interpreting this in vivo activity.

Prostate cancer xenograft In vivo efficacy Oral bioavailability

Absolute Oral Bioavailability in Rat: F = 16.4–18.0%

The absolute oral bioavailability (F) of Agrimol B in rats has been quantitatively determined as 16.4–18.0% following oral doses of 2, 5, and 10 mg/kg, with intravenous administration (1 mg/kg) serving as the reference for bioavailability calculation [1]. This pharmacokinetic characterization utilized a validated LC-MS method with a lower limit of quantification of 8.025 ng/mL in rat plasma and demonstrated good linearity (correlation coefficient >0.99) with no endogenous interference [1]. In contrast, no published pharmacokinetic parameters—including bioavailability, Cmax, Tmax, or AUC—are available for the closely related acylphloroglucinol agrimophol or for other co-occurring A. pilosa constituents such as pseudo-aspidin [2].

Pharmacokinetics Oral bioavailability Preclinical development

Cisplatin-Induced Nephrotoxicity Protection: Agrimol B Ameliorates AKI Biomarkers via Sirt1/Nrf2 Pathway

In a CDDP (cisplatin)-induced acute kidney injury mouse model, Agrimol B treatment significantly reduces serum urea nitrogen and creatinine levels and attenuates histopathological renal damage [1]. Mechanistically, Agrimol B counteracts CDDP-induced increases in renal malondialdehyde (MDA) and decreases in superoxide dismutase (SOD), catalase, and glutathione levels, effects that are abolished by co-administration of the Sirt1 inhibitor EX527 [1]. Notably, in a tumor-bearing mouse model, Agrimol B demonstrates a synergistic antitumor effect when combined with CDDP, enhancing therapeutic efficacy while simultaneously mitigating CDDP-induced renal toxicity [1]. This chemoprotective property—specifically the ability to protect normal renal tissue from chemotherapy-induced oxidative damage without compromising and potentially enhancing antitumor efficacy—has not been reported for agrimophol or other A. pilosa acylphloroglucinols .

Chemoprotection Cisplatin nephrotoxicity Acute kidney injury

Antiparasitic Activity Against Hydatid Disease: Superior Efficacy to Albendazole via Arginine Deprivation

Agrimol B demonstrates anti-hydatid activity against spinal echinococcosis via a novel mechanism: blockade of arginine uptake leading to arginine deprivation, iNOS pathway activation, and mitochondrial complex IV disruption [1]. Critically, arginine depletion by Agrimol B is reported as superior to the anti-spinal echinococcosis effect of albendazole—the current standard-of-care anthelmintic—and is accompanied by potential disc protection [1]. This represents a direct efficacy comparison with a clinically established antiparasitic agent. While agrimophol has documented anthelmintic activity against cestodes, its reported mechanism is distinct and lacks the metabolic targeting (arginine uptake blockade, iNOS activation) characterized for Agrimol B . Additionally, Agrimol B has been evaluated alongside other natural products against Babesia gibsoni, showing significant in vitro inhibition at 200 nM [2], though catechin hydrate demonstrated superior potency (IC50 = 273 nM) in that specific parasite model.

Antiparasitic Spinal echinococcosis Arginine metabolism

Agrimol B (CAS 55576-66-4) Recommended Research and Industrial Application Scenarios Based on Validated Differential Evidence


Obesity and Metabolic Disease Research: SIRT1-Mediated Adipogenesis Inhibition

Researchers investigating SIRT1 activators for obesity and metabolic disorders can utilize Agrimol B as a reference compound with validated adipogenesis inhibitory activity (IC50 = 3.35 ± 0.32 μM in 3T3-L1 cells) [1]. This application is supported by mechanistic evidence of SIRT1 nuclear translocation and PPARγ transcriptional suppression [1], with oral bioavailability established at 16.4–18.0% enabling in vivo metabolic studies [2].

Cancer Cell Cycle Arrest and Quiescence Studies: G0 Phase Enrichment

Investigators studying cancer cell dormancy and quiescence can employ Agrimol B as a tool compound for G0 phase enrichment in prostate (PC-3) and lung (A549) cancer cells [1]. Quantified GI50 values (PC-3: 29 μM; A549: 19 μM) [2] and in vivo xenograft tumor volume reduction at 10 mg/kg oral dosing [3] support its use as a validated anticancer lead for quiescence-targeted therapeutic development.

Chemoprotection and Cisplatin Combination Therapy Research

Agrimol B is uniquely suitable for studies investigating mitigation of cisplatin-induced nephrotoxicity without compromising antitumor efficacy. The compound activates Sirt1/Nrf2 signaling to reduce serum urea nitrogen and creatinine while restoring antioxidant enzyme levels (SOD, catalase, glutathione) in AKI models [1]. Critically, it demonstrates synergistic antitumor activity with CDDP in tumor-bearing mice [1], supporting its use in chemoprotective adjuvant research.

Antiparasitic Drug Discovery: Arginine Metabolism Targeting

For antiparasitic research programs seeking novel mechanisms beyond traditional anthelmintics, Agrimol B offers a validated arginine deprivation mechanism with demonstrated superiority to albendazole in spinal echinococcosis models [1]. The compound induces iNOS pathway activation and mitochondrial complex IV disruption via arginine uptake blockade [1], representing a distinct pharmacological approach not shared by agrimophol or other acylphloroglucinols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agrimol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.